molecular formula C8H2F2N2S B067776 5,6-Difluorobenzothiazole-2-carbonitrile CAS No. 169776-06-1

5,6-Difluorobenzothiazole-2-carbonitrile

Cat. No. B067776
M. Wt: 196.18 g/mol
InChI Key: ZESLDIMTZZJJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Difluorobenzothiazole-2-carbonitrile is a chemical compound with the molecular formula C8H2F2N2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5,6-Difluorobenzothiazole-2-carbonitrile consists of 8 carbon atoms, 2 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight is 196.18 g/mol.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of highly functionalized heterocyclic compounds, such as 5,6-dihydrobenzo[h]quinolines, which have potential applications in pharmaceuticals and agrochemicals (Pratap & Ram, 2007).

  • Development of Green Synthesis Methods : The compound plays a role in green chemistry, especially in synthesizing benzo[b][1,4]thiazine-4-carbonitriles using environmentally benign protocols (Balwe, Shinde, & Jeong, 2016).

  • Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of small-molecular compounds for blue phosphorescent organic light-emitting diodes, contributing to the development of more efficient and durable electronic displays (Deng, Li, Wang, & Wu, 2013).

  • Cancer Imaging Agents : Research has been conducted to synthesize carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents, aiding in the diagnosis and treatment of various cancers (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).

  • Antimicrobial and Antioxidant Properties : The compound is investigated for its antimicrobial and antioxidant activities, suggesting its potential use in developing new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

  • Explosive Materials : It's utilized in the synthesis of new insensitive high explosives, such as tetrazolyl triazolotriazine, which offer safer alternatives to traditional explosive materials (Snyder, Myers, Imler, Chavez, Parrish, Veauthier, & Scharff, 2017).

  • Electrochemical Studies and Corrosion Inhibition : The compound is studied for its role in electrochemical studies and as a corrosion inhibitor, particularly in the protection of metals in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

5,6-difluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2S/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESLDIMTZZJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluorobenzothiazole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Besson, CW Rees - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
4,5-Dichloro-1,2,3-dithiazolium chloride 1 reacts with fluoroanilines (see Table 1) to give the iminodithiazoles 5 in very high yield. Thermolysis of the latter gave the corresponding 2-…
Number of citations: 59 pubs.rsc.org

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